molecular formula C17H17NO2 B268608 N-[2-(allyloxy)phenyl]-3-methylbenzamide

N-[2-(allyloxy)phenyl]-3-methylbenzamide

Cat. No. B268608
M. Wt: 267.32 g/mol
InChI Key: XSOMZYLUQRKRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(allyloxy)phenyl]-3-methylbenzamide, also known as AM404, is a compound that has gained significant attention in the scientific community due to its various potential applications. AM404 is a synthetic analog of anandamide, an endogenous cannabinoid receptor agonist, and has been found to exhibit analgesic, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

N-[2-(allyloxy)phenyl]-3-methylbenzamide exerts its effects by interacting with the endocannabinoid system. It inhibits the reuptake of anandamide, which is an endogenous cannabinoid receptor agonist, leading to an increase in its concentration in the body. Anandamide binds to and activates the cannabinoid receptors, resulting in the analgesic, anti-inflammatory, and neuroprotective effects observed with N-[2-(allyloxy)phenyl]-3-methylbenzamide.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-3-methylbenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce pain and inflammation, protect against neurodegenerative diseases, and modulate the immune system. N-[2-(allyloxy)phenyl]-3-methylbenzamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

N-[2-(allyloxy)phenyl]-3-methylbenzamide has several advantages for lab experiments. It is stable and can be easily synthesized, making it readily available for use in research. However, N-[2-(allyloxy)phenyl]-3-methylbenzamide has some limitations as well. It is relatively expensive, and its effects can be influenced by factors such as age, sex, and genetic variability.

Future Directions

There are several future directions for research on N-[2-(allyloxy)phenyl]-3-methylbenzamide. One area of interest is the development of novel analogs of N-[2-(allyloxy)phenyl]-3-methylbenzamide with improved pharmacological properties. Another area of interest is the investigation of the potential use of N-[2-(allyloxy)phenyl]-3-methylbenzamide in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(allyloxy)phenyl]-3-methylbenzamide and its effects on the endocannabinoid system.
Conclusion:
In conclusion, N-[2-(allyloxy)phenyl]-3-methylbenzamide is a compound with significant potential for various applications in scientific research. Its analgesic, anti-inflammatory, and neuroprotective effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N-[2-(allyloxy)phenyl]-3-methylbenzamide and its effects on the endocannabinoid system.

Synthesis Methods

N-[2-(allyloxy)phenyl]-3-methylbenzamide can be synthesized from 3-methylbenzoic acid and 2-allylphenol through a multistep reaction pathway. The first step involves the formation of an ester intermediate by reacting 3-methylbenzoic acid with thionyl chloride. The ester intermediate is then reacted with 2-allylphenol in the presence of an acid catalyst to form the desired product, N-[2-(allyloxy)phenyl]-3-methylbenzamide.

Scientific Research Applications

N-[2-(allyloxy)phenyl]-3-methylbenzamide has been extensively studied for its potential applications in various fields of research. One of the most significant applications of N-[2-(allyloxy)phenyl]-3-methylbenzamide is in pain management. Studies have shown that N-[2-(allyloxy)phenyl]-3-methylbenzamide can effectively reduce pain by inhibiting the reuptake of anandamide, thereby increasing its concentration in the body. N-[2-(allyloxy)phenyl]-3-methylbenzamide has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

N-[2-(allyloxy)phenyl]-3-methylbenzamide

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

3-methyl-N-(2-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C17H17NO2/c1-3-11-20-16-10-5-4-9-15(16)18-17(19)14-8-6-7-13(2)12-14/h3-10,12H,1,11H2,2H3,(H,18,19)

InChI Key

XSOMZYLUQRKRLG-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OCC=C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2OCC=C

Origin of Product

United States

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